![molecular formula C16H19NO3 B6503504 N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxyacetamide CAS No. 1421524-25-5](/img/structure/B6503504.png)
N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxyacetamide
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Overview
Description
N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxyacetamide is a synthetic organic compound characterized by the presence of a naphthalene ring, a hydroxy group, and a methoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxyacetamide typically involves the reaction of naphthalene derivatives with appropriate reagents to introduce the hydroxy and methoxyacetamide groups. One common synthetic route involves the following steps:
Naphthalene Derivative Preparation: Starting with naphthalene, functional groups are introduced through electrophilic aromatic substitution reactions.
Hydroxy Group Introduction: The hydroxy group is introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Methoxyacetamide Formation: The final step involves the reaction of the hydroxy-naphthalene derivative with methoxyacetyl chloride in the presence of a base like pyridine to form the methoxyacetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxyacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the methoxyacetamide group to primary amines.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro compounds are used under acidic or basic conditions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Primary amines.
Substitution Products: Halogenated or nitro-substituted naphthalene derivatives.
Scientific Research Applications
N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxyacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxyacetamide involves its interaction with specific molecular targets. The hydroxy and methoxyacetamide groups enable the compound to form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. Pathways involved may include inhibition of specific enzymes or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds like 1-naphthol and 2-naphthol share the naphthalene core structure.
Methoxyacetamide Derivatives: Compounds such as N-methoxyacetamide and N-methoxyacetyl derivatives.
Uniqueness
N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxyacetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields.
Properties
IUPAC Name |
N-(3-hydroxy-3-naphthalen-1-ylpropyl)-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-20-11-16(19)17-10-9-15(18)14-8-4-6-12-5-2-3-7-13(12)14/h2-8,15,18H,9-11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBRQNQSISGJLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCCC(C1=CC=CC2=CC=CC=C21)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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